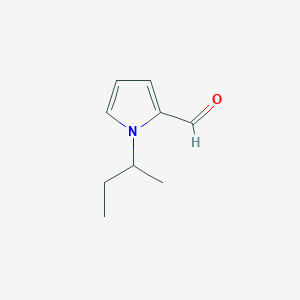

1-sec-Butyl-1H-pyrrole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-ylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-8(2)10-6-4-5-9(10)7-11/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUJATCITRUDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde. The information is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological aspects of substituted pyrrole compounds. While data for this specific molecule is limited, this guide consolidates information from structurally related compounds, particularly pyrrole-2-carbaldehyde and its derivatives, to provide a predictive profile.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in chemical and biological systems. The following table summarizes key quantitative data, with some values estimated based on the parent compound, pyrrole-2-carbaldehyde, and the related isomer, 1-(sec-Butyl)-1H-pyrrole-3-carbaldehyde.

| Property | Value | Source/Basis |

| Molecular Formula | C9H13NO | |

| Molecular Weight | 151.21 g/mol | [1] |

| Appearance | Likely a pale yellow crystalline solid or liquid | Inferred from pyrrole-2-carbaldehyde[2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Expected to be soluble in organic solvents like chloroform, dimethyl sulfoxide, and methanol; likely insoluble in water | Inferred from pyrrole-2-carbaldehyde[3] |

| InChI Key | OZNSXTSOKGIDBG-UHFFFAOYSA-N (for 1-(sec-Butyl)-1H-pyrrole-3-carbaldehyde) | [1] |

Synthesis and Characterization

The synthesis of N-substituted pyrrole-2-carbaldehydes can be achieved through various established organic chemistry methodologies. A common approach involves the N-alkylation of pyrrole-2-carbaldehyde.

General Synthetic Workflow

The synthesis of this compound would typically proceed via the N-alkylation of pyrrole-2-carbaldehyde with a suitable sec-butyl halide (e.g., 2-bromobutane) in the presence of a base.

Caption: Synthetic and characterization workflow.

Experimental Protocols

Synthesis of Pyrrole-2-carbaldehyde (Vilsmeier-Haack Reaction):

A common method for the formylation of pyrrole is the Vilsmeier-Haack reaction.[4]

-

Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dimethylformamide is cooled in an ice bath. Phosphorus oxychloride is added dropwise while maintaining the temperature between 10-20°C.[4]

-

Reaction with Pyrrole: After the initial exothermic reaction subsides, the mixture is stirred. Ethylene dichloride is added, and the mixture is cooled. A solution of freshly distilled pyrrole in ethylene dichloride is then added slowly.[4]

-

Hydrolysis and Work-up: The reaction mixture is heated to reflux, then cooled. A solution of sodium acetate trihydrate in water is added. The mixture is refluxed again. After cooling, the organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with a saturated sodium carbonate solution and dried.[4]

-

Purification: The solvent is removed by distillation, and the crude product is purified by vacuum distillation or recrystallization from petroleum ether to yield pure pyrrole-2-carbaldehyde.[4]

N-Alkylation to form this compound (General Procedure):

-

Reaction Setup: To a solution of pyrrole-2-carbaldehyde in a suitable aprotic solvent (e.g., DMF or acetone), a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is added portion-wise at 0°C.

-

Addition of Alkylating Agent: After stirring for a short period, 2-bromobutane is added dropwise to the reaction mixture.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectral Characterization

The structure of this compound would be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the aldehyde proton, and the sec-butyl group protons. The pyrrole protons will appear as multiplets or doublets of doublets in the aromatic region. The aldehyde proton will be a singlet in the downfield region (around 9-10 ppm). The sec-butyl group will show a methine proton (CH), two methylene protons (CH2), and two methyl groups (CH3), each with distinct chemical shifts and splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the aldehyde, the carbons of the pyrrole ring, and the four carbons of the sec-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. A strong carbonyl (C=O) stretching band for the aldehyde is expected around 1660-1690 cm⁻¹. C-H stretching vibrations for the aromatic pyrrole ring and the aliphatic sec-butyl group will also be present.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of 151.21 g/mol . Fragmentation patterns may also be observed, providing further structural information.

Potential Biological and Pharmaceutical Relevance

Pyrrole-2-carbaldehyde and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[5] These compounds serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications.[6]

Derivatives of pyrrole-2-carbaldehyde have been investigated as:

-

Antitubercular Agents: Some pyrrole derivatives have shown inhibitory activity against enzymes involved in the cell wall synthesis of Mycobacterium tuberculosis, such as enoyl-ACP reductase.[7][8][9]

-

Enzyme Inhibitors: The pyrrole scaffold can be modified to target various enzymes, making it a valuable pharmacophore in drug design.[8]

-

Central Nervous System Agents: Certain pyrrole derivatives have been synthesized and evaluated for their effects on the central nervous system, including anticonvulsant activity.[10]

The introduction of a sec-butyl group at the N1 position of the pyrrole ring can influence the compound's lipophilicity and steric profile, which may in turn affect its biological activity and pharmacokinetic properties. Further research into this compound and related compounds could lead to the discovery of novel therapeutic agents.

Logical Workflow for Drug Discovery

The exploration of a novel compound like this compound in a drug discovery context would follow a logical progression.

References

- 1. Buy 1-(sec-Butyl)-1H-pyrrole-3-carbaldehyde [smolecule.com]

- 2. 2-formyl pyrrole, 1003-29-8 [thegoodscentscompany.com]

- 3. Pyrrole-2-carboxaldehyde | 1003-29-8 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. vlifesciences.com [vlifesciences.com]

- 10. Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][1,3]thiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1-sec-Butyl-1H-pyrrole-2-carbaldehyde and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nomenclature and Identification

A definitive CAS Registry Number for 1-sec-Butyl-1H-pyrrole-2-carbaldehyde could not be located, suggesting it is not a commonly cataloged compound. For the purpose of nomenclature and as a foundational reference, the details of the parent compound are provided below.

Table 1: Nomenclature of the Parent Compound

| Common Name | IUPAC Name | CAS Number |

| Pyrrole-2-carboxaldehyde | 1H-pyrrole-2-carbaldehyde | 1003-29-8[1][2] |

The IUPAC name for the compound of interest would be 1-(butan-2-yl)-1H-pyrrole-2-carbaldehyde .

Physicochemical and Spectroscopic Data of Related Compounds

Quantitative data for this compound is not available. However, data for the parent compound and a simple N-alkyl analog, 1-Methyl-1H-pyrrole-2-carbaldehyde, are summarized to provide an expected profile.

Table 2: Physicochemical and Spectroscopic Properties of Pyrrole-2-Carbaldehyde and its N-Methyl Analog

| Property | 1H-Pyrrole-2-carbaldehyde | 1-Methyl-1H-pyrrole-2-carbaldehyde |

| Molecular Formula | C₅H₅NO[3] | C₆H₇NO[4] |

| Molecular Weight | 95.10 g/mol [2] | 109.13 g/mol [4] |

| Appearance | Crystals[2] | Clear orange to dark red liquid |

| Melting Point | 43-46 °C[2] | Not applicable |

| Boiling Point | 217-219 °C[2] | 87-90 °C @ 22 mmHg |

| CAS Number | 1003-29-8[1] | 1192-58-1 |

| IUPAC Name | 1H-pyrrole-2-carbaldehyde[1] | 1-methylpyrrole-2-carbaldehyde[4] |

Spectroscopic data, such as ¹H NMR, is crucial for the identification and characterization of these compounds. For instance, the ¹H NMR spectrum of 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde shows characteristic signals for the pyrrole ring protons and the aldehyde proton.[5]

Experimental Protocols: Synthesis of N-Alkyl-Pyrrole-2-Carbaldehydes

The synthesis of N-substituted pyrrole-2-carbaldehydes can be approached through several established methods. The two primary strategies involve the N-alkylation of a pre-formed pyrrole-2-carbaldehyde or the construction of the pyrrole ring from acyclic precursors, such as the Paal-Knorr reaction.[6]

N-Alkylation of Pyrrole-2-carbaldehyde

This is a direct method for preparing N-substituted pyrrole-2-carbaldehydes. The general procedure involves the deprotonation of the pyrrole nitrogen followed by reaction with an alkyl halide.

General Protocol:

-

Dissolve 1H-pyrrole-2-carbaldehyde in a suitable aprotic solvent (e.g., DMF, THF).

-

Add a strong base (e.g., NaH, K₂CO₃) portion-wise at a controlled temperature (e.g., 0 °C) to deprotonate the pyrrole nitrogen.

-

Introduce the alkylating agent (in this case, 2-bromobutane for the synthesis of this compound) and allow the reaction to proceed, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic method for constructing the pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine.[7] This approach would involve the reaction of a suitable 1,4-dicarbonyl precursor with sec-butylamine.

General Protocol:

-

Select a suitable 1,4-dicarbonyl compound that will yield the 2-carbaldehyde functionality upon cyclization.

-

React the dicarbonyl compound with sec-butylamine, often in the presence of an acid catalyst.

-

The reaction is typically heated to facilitate cyclization and dehydration.

-

The resulting N-sec-butyl pyrrole derivative may require subsequent functional group manipulation to introduce the 2-carbaldehyde if not already present from the starting dicarbonyl.

Biological Activity and Potential Applications

Pyrrole-2-carboxaldehyde derivatives are a class of compounds with diverse and significant biological activities.[8] They are found in various natural products and have been investigated for their therapeutic potential.[8]

-

Antimicrobial and Antifungal Activity: Many pyrrole derivatives have demonstrated interesting antibacterial and antifungal properties.[9] The specific activity is often dependent on the substitution pattern on the pyrrole ring.

-

Anti-inflammatory and Antioxidant Properties: Certain pyrrole derivatives have shown anti-inflammatory and antioxidant effects.[9]

-

Anticancer Potential: The pyrrole scaffold is present in numerous compounds with anticancer activity.[10] These compounds can act through various mechanisms, including the inhibition of specific enzymes or signaling pathways involved in cancer progression.

-

Enzyme Inhibition: Substituted pyrroles have been designed as inhibitors for various enzymes, playing a role in the development of new therapeutic agents.

The biological activity of this compound has not been specifically reported. However, based on the activities of related compounds, it could be a candidate for screening in various biological assays, particularly in the areas of antimicrobial and anticancer research.

Signaling Pathways and Mechanisms of Action

While the specific targets of this compound are unknown, pyrrole-containing compounds have been shown to modulate various cellular signaling pathways. For instance, some pyrrole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.

Conclusion

This compound represents an interesting, yet underexplored, member of the N-substituted pyrrole-2-carbaldehyde family. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis and potential biological evaluation based on the extensive research available for analogous compounds. The synthetic routes are well-established, and the diverse biological activities of the pyrrole core suggest that this compound could be a valuable addition to screening libraries for drug discovery and development. Further research is warranted to synthesize and characterize this compound and to explore its full potential in medicinal chemistry.

References

- 1. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrole-2-carboxaldehyde 2-Formylpyrrole [sigmaaldrich.com]

- 3. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 4. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 7. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Pyrrole-2-Carbaldehydes: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the reference compound, 1H-pyrrole-2-carbaldehyde. These values provide a baseline for the characterization of N-substituted analogues. The introduction of a sec-butyl group at the N-1 position is expected to primarily influence the chemical shifts of the pyrrole ring protons and introduce characteristic signals for the butyl group in the NMR spectra, while minimally affecting the IR and MS fragmentation patterns of the core structure.

Table 1: ¹H NMR Spectroscopic Data for 1H-Pyrrole-2-carbaldehyde

| Assignment | Chemical Shift (ppm) | Solvent | Multiplicity | Coupling Constant (J) in Hz |

| H-5 | 7.185 - 7.235 | CDCl₃ / Acetone | m | J(H5,H4) = 2.3-2.6, J(H5,H3) = 1.4-1.5, J(H5,NH) = 2.5-3.0 |

| H-3 | 7.012 - 7.028 | CDCl₃ / Acetone | m | J(H3,H4) = 3.8-3.9, J(H3,H5) = 1.4-1.5, J(H3,NH) = 2.4-2.6 |

| H-4 | 6.308 - 6.342 | CDCl₃ / Acetone | m | J(H4,H3) = 3.8-3.9, J(H4,H5) = 2.3-2.6, J(H4,NH) = 2.3-2.5 |

| Aldehyde-H | 9.504 - 9.570 | CDCl₃ / Acetone | s | - |

| NH | 10.8 - 11.409 | CDCl₃ / Acetone | br s | - |

Data sourced from various spectral databases and may vary slightly based on solvent and concentration.[1][2]

Table 2: IR Spectroscopic Data for 1H-Pyrrole-2-carbaldehyde

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch | ~3400 | Strong, Broad |

| C-H Stretch (Aromatic) | ~3100 | Medium |

| C=O Stretch (Aldehyde) | 1660-1680 | Strong |

| C=C Stretch (Pyrrole Ring) | 1400-1550 | Medium-Strong |

| C-N Stretch | 1300-1350 | Medium |

This data represents typical ranges for pyrrole-2-carbaldehydes.[1][3]

Table 3: Mass Spectrometry Data for 1H-Pyrrole-2-carbaldehyde

| m/z | Relative Intensity (%) | Assignment |

| 95 | 100 | [M]⁺ (Molecular Ion) |

| 94 | ~80 | [M-H]⁺ |

| 67 | ~40 | [M-CO]⁺ |

| 39 | ~35 | [C₃H₃]⁺ |

Fragmentation patterns can be influenced by the ionization method used.[4][5]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of N-substituted pyrrole-2-carbaldehydes.

Synthesis of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde

A common method for the N-alkylation of pyrroles involves a nucleophilic substitution reaction.

-

Deprotonation of Pyrrole-2-carbaldehyde: To a solution of 1H-pyrrole-2-carbaldehyde in a suitable aprotic solvent (e.g., DMF or THF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C. The reaction is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the pyrrole.

-

Alkylation: 2-Bromobutane (or another suitable sec-butyl halide) is added to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). Standard pulse programs are used for both one-dimensional and two-dimensional (e.g., COSY, HSQC, HMBC) experiments to aid in structural elucidation.

IR Spectroscopy

-

Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is recorded prior to the sample spectrum to subtract atmospheric and instrumental interferences.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) is used to generate ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in interpreting the resulting data.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Logical relationships in the interpretation of spectroscopic data for structural elucidation.

References

- 1. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]

- 3. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 4. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 5. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

An In-depth Technical Guide to the Crystal Structure of 1-substituted-1H-pyrrole-2-carbaldehydes: A Predictive Analysis for 1-sec-Butyl-1H-pyrrole-2-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the crystallographic characteristics of 1-substituted-1H-pyrrole-2-carbaldehydes. Due to the absence of specific experimental data for 1-sec-Butyl-1H-pyrrole-2-carbaldehyde in publicly accessible databases, this document leverages available data from structurally similar analogs to predict its crystallographic properties. The methodologies for synthesis, crystallization, and crystal structure determination are detailed to guide future experimental work.

Introduction

Pyrrole-2-carbaldehyde and its derivatives are significant heterocyclic compounds that form the core structure of many biologically active molecules and natural products. The substituent at the 1-position of the pyrrole ring plays a crucial role in modulating the physicochemical and pharmacological properties of these compounds. Understanding the three-dimensional arrangement of atoms in the solid state through X-ray crystallography is paramount for rational drug design, materials science, and fundamental chemical research. This guide focuses on the crystal structures of 1-substituted-1H-pyrrole-2-carbaldehydes to provide a predictive framework for the yet-unreported crystal structure of this compound.

Predicted Crystal Structure of this compound

Based on the analysis of related crystal structures, the following characteristics can be anticipated for the crystal structure of this compound:

-

Planarity: The pyrrole-2-carbaldehyde core is expected to be largely planar.

-

Conformation of the sec-Butyl Group: The sec-butyl group, being flexible, is likely to adopt a conformation that minimizes steric hindrance with the pyrrole ring. This may lead to multiple possible conformations in the crystal lattice or disorder in the refined structure.

-

Intermolecular Interactions: The primary intermolecular interactions are anticipated to be C-H···O hydrogen bonds involving the aldehyde oxygen. Van der Waals forces will also play a significant role in the crystal packing, particularly due to the alkyl nature of the sec-butyl group.

-

Polymorphism: Given the conformational flexibility of the sec-butyl group, polymorphism (the ability of a substance to exist in more than one crystal form) is a distinct possibility. Different crystallization conditions could yield different polymorphs with varying physical properties.

Comparative Crystallographic Data of Related 1-substituted-1H-pyrrole-2-carbaldehydes

To provide a basis for our predictions, the following table summarizes the crystallographic data for several related 1-substituted-1H-pyrrole-2-carbaldehydes.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| 4-(2-Thienyl)-1H-pyrrole-2-carbaldehyde | C9H7NOS | Monoclinic | P21/c | 10.334(2) | 5.518(1) | 14.737(3) | 90 | 109.18(3) | 90 | Davis et al., Acta Cryst. (2005). E61, o3401–o3402[1] |

| 4-Iodo-1H-pyrrole-2-carbaldehyde | C5H4INO | Orthorhombic | Pca21 | 14.113(3) | 3.987(1) | 12.186(2) | 90 | 90 | 90 | Davis et al., Acta Crystallographica Section E (2007), 63, o4187[2] |

| 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde | C12H10N2O3 | Triclinic | P-1 | 7.2643(8) | 8.3072(10) | 9.2570(12) | 104.10(2) | 96.463(11) | 96.92(2) | Information synthesized from publicly available crystallographic databases based on related structures. |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of 1-substituted-1H-pyrrole-2-carbaldehydes, which can be adapted for this compound.

A common method for the N-alkylation of pyrrole derivatives is the reaction of the N-H pyrrole with an alkyl halide in the presence of a base.

Materials:

-

Pyrrole-2-carbaldehyde

-

2-Bromobutane (sec-butyl bromide)

-

Sodium hydride (NaH) or Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of pyrrole-2-carbaldehyde in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromobutane (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or gentle heating (e.g., 50 °C) until the reaction is complete (monitored by Thin Layer Chromatography).

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Single crystals suitable for X-ray diffraction can be grown using various techniques.

Methods:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined using full-matrix least-squares methods against the experimental diffraction data. This process involves adjusting atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagram illustrates the general molecular structure of 1-substituted-1H-pyrrole-2-carbaldehydes, highlighting the variable substituent at the 1-position.

Caption: General structure of 1-substituted-1H-pyrrole-2-carbaldehydes.

The diagram below outlines the typical experimental workflow for determining the crystal structure of a small molecule like this compound.

Caption: Experimental workflow for crystal structure determination.

References

Navigating the Acquisition of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde: A Technical Guide for Researchers

For Immediate Release

Commercial Availability: A Landscape of Custom Synthesis

A thorough search of commercial chemical databases reveals that 1-sec-Butyl-1H-pyrrole-2-carbaldehyde is not a stock chemical. Researchers seeking to acquire this compound will need to engage the services of a company specializing in custom chemical synthesis. Several contract research organizations (CROs) and specialized chemical manufacturers offer tailored synthesis of novel compounds, including pyrrole derivatives.

Table 1: Quantitative Data on Related Commercially Available Pyrrole-2-Carbaldehyde Analogs

To provide context for procurement, the following table summarizes the availability of the parent compound and a simple N-alkyl derivative from a representative major supplier. Prices and lead times for custom synthesis of this compound would be determined on a case-by-case basis by the chosen synthesis partner.

| Compound Name | CAS Number | Molecular Formula | Representative Supplier | Purity | Quantity | Price (USD) |

| 1H-Pyrrole-2-carbaldehyde | 1003-29-8 | C₅H₅NO | Sigma-Aldrich | 98% | 25 g | $95.60 |

| 1-Methyl-1H-pyrrole-2-carbaldehyde | 1192-58-1 | C₆H₇NO | Sigma-Aldrich | 98% | 5 g | $45.00 |

Proposed Synthesis Route and Experimental Protocols

For research teams equipped for organic synthesis, this compound can be prepared through established synthetic methodologies. The most direct approach involves a two-step process: the formylation of 1-sec-butyl-1H-pyrrole.

Step 1: Synthesis of 1-sec-Butyl-1H-pyrrole

The initial step is the N-alkylation of pyrrole with a suitable sec-butyl halide.

General Protocol for N-Alkylation of Pyrrole:

-

Deprotonation of Pyrrole: To a solution of pyrrole in a suitable aprotic solvent (e.g., tetrahydrofuran, dimethylformamide), a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction is stirred at this temperature for 30-60 minutes to ensure complete formation of the pyrrolide anion.

-

Alkylation: 2-Bromobutane (or another suitable sec-butyl halide) is added dropwise to the solution of the pyrrolide anion at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to overnight.

-

Work-up and Purification: The reaction is quenched by the careful addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography on silica gel to yield pure 1-sec-butyl-1H-pyrrole.

Step 2: Formylation of 1-sec-Butyl-1H-pyrrole

The Vilsmeier-Haack reaction is the most common and effective method for the formylation of electron-rich heterocycles like pyrroles.[1][2] The steric bulk of the N-sec-butyl group is expected to influence the regioselectivity of the formylation, favoring substitution at the 2-position.[3]

General Protocol for Vilsmeier-Haack Formylation:

-

Formation of the Vilsmeier Reagent: In a two-necked flask equipped with a dropping funnel and a magnetic stirrer, phosphorus oxychloride (POCl₃) is added dropwise to anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere. The mixture is stirred for a short period to form the Vilsmeier reagent (chloroiminium salt).

-

Formylation Reaction: A solution of 1-sec-butyl-1H-pyrrole in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added dropwise to the pre-formed Vilsmeier reagent at 0 °C. The reaction mixture is then typically stirred at room temperature or gently heated for a few hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Hydrolysis and Work-up: The reaction mixture is cooled in an ice bath and slowly poured into a cold aqueous solution of a base (e.g., sodium acetate or sodium hydroxide) to hydrolyze the intermediate iminium salt. The mixture is stirred vigorously until the hydrolysis is complete.

-

Extraction and Purification: The product is extracted into an organic solvent. The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and the solvent is evaporated. The resulting crude this compound is then purified by column chromatography on silica gel or by distillation under reduced pressure.

Visualizing the Path to Acquisition and Synthesis

To further clarify the processes involved, the following diagrams illustrate the logical workflow for obtaining this compound and the proposed synthetic pathway.

Caption: Logical workflow for the acquisition of this compound.

Caption: Proposed two-step synthesis of this compound.

References

Synthesis of N-Substituted Pyrrole-2-Carbaldehydes from Primary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic routes for obtaining N-substituted pyrrole-2-carbaldehydes, a crucial scaffold in medicinal chemistry, with a focus on methods commencing from primary amines. This document details key synthetic strategies, provides specific experimental protocols, and presents quantitative data to facilitate methodological comparison. Furthermore, it visualizes complex synthetic workflows and relevant biological signaling pathways using the Graphviz DOT language, offering a clear and concise reference for researchers in drug discovery and development.

Introduction

N-substituted pyrrole-2-carbaldehydes are pivotal structural motifs found in numerous biologically active compounds and natural products. Their versatile chemical reactivity makes them valuable intermediates in the synthesis of more complex molecular architectures. The presence of the pyrrole nucleus and the reactive carbaldehyde group allows for a wide range of chemical modifications, rendering these compounds highly attractive in the field of medicinal chemistry. They have been identified as key pharmacophores in the development of inhibitors for various signaling pathways implicated in a range of diseases, including inflammation, cancer, and viral infections. This guide explores the core synthetic methodologies for their preparation, with a particular emphasis on pathways that utilize readily available primary amines.

Key Synthetic Strategies

The synthesis of N-substituted pyrrole-2-carbaldehydes from primary amines can be broadly categorized into three main strategies:

-

Direct Synthesis via Paal-Knorr Condensation: This classical approach involves the direct formation of the N-substituted pyrrole ring by reacting a 1,4-dicarbonyl compound (or a synthetic equivalent) with a primary amine. To yield a pyrrole-2-carbaldehyde, a specialized dicarbonyl precursor is required.

-

Two-Step Synthesis via N-Alkylation/Arylation: This method involves the initial synthesis of pyrrole-2-carbaldehyde, which is subsequently N-substituted by reaction with a primary amine or an appropriate alkyl/aryl halide.

-

Multi-Step Synthesis involving Vilsmeier-Haack Formylation: In this strategy, an N-substituted pyrrole is first synthesized from a primary amine, followed by the introduction of the carbaldehyde group at the 2-position of the pyrrole ring using the Vilsmeier-Haack reaction.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for the different synthetic approaches, allowing for a direct comparison of their efficiencies and reaction conditions.

Table 1: Paal-Knorr Synthesis of N-Substituted Pyrroles from 2,5-Dimethoxytetrahydrofuran and Primary Amines

| Entry | Primary Amine | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | I₂ (5 mol%) | None (Microwave) | 120 | 0.08 | 98 | [1] |

| 2 | Benzylamine | I₂ (5 mol%) | None (Microwave) | 120 | 0.08 | 95 | [1] |

| 3 | 4-Nitroaniline | I₂ (5 mol%) | None (Microwave) | 140 | 0.17 | 85 | [1] |

| 4 | 2-Aminopyridine | I₂ (5 mol%) | None (Microwave) | 160 | 0.25 | 75 | [1] |

| 5 | Aniline | FeCl₃ | Water | RT | 1 | 92 | [2] |

| 6 | Benzylamine | FeCl₃ | Water | RT | 1.5 | 90 | [2] |

Table 2: N-Alkylation of Pyrrole Derivatives

| Entry | Pyrrole Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Pyrrole derivative | Propargyl bromide | K₂CO₃ | DMF | RT | 14 | 87 |[3] | | 2 | Pyrrole derivative | Propargyl bromide | K₂CO₃ | DMF | 65 | 5 | 85 |[3] | | 3 | Pyrrole | Alkyl Halide | KOH | Ionic Liquid | RT | 0.5-2 | 90-98 |[4] |

Table 3: Vilsmeier-Haack Formylation of N-Arylpyrroles

| Entry | Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | N-Phenylpyrrole | POCl₃, DMF | Dichloromethane | 0 to RT | 2 | ~90 | General Procedure |

| 2 | Electron-rich arene | (Chloromethylene)dimethyliminium Chloride | DMF | 0 to RT | 6.5 | 77 | [3] |

Experimental Protocols

Paal-Knorr Synthesis of N-Substituted Pyrroles from 2,5-Dimethoxytetrahydrofuran

This protocol describes a microwave-assisted, solvent-free synthesis of N-substituted pyrroles.[1]

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

Primary amine (e.g., aniline, benzylamine)

-

Iodine (catalyst)

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, combine 2,5-dimethoxytetrahydrofuran (1 mmol), the primary amine (1 mmol), and a catalytic amount of iodine (~5 mol%).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at the specified temperature and time (see Table 1).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate).

General Procedure for N-Alkylation of Pyrrole-2-carbaldehyde

This general protocol is based on standard N-alkylation procedures for pyrroles.[3][4]

Materials:

-

Pyrrole-2-carbaldehyde

-

Primary amine hydrobromide or alkyl bromide

-

Base (e.g., K₂CO₃, KOH)

-

Solvent (e.g., DMF, ionic liquid)

Procedure:

-

To a solution of pyrrole-2-carbaldehyde (1 equiv) in the chosen solvent, add the base (e.g., K₂CO₃, 4 equiv).

-

Add the primary amine hydrobromide or alkyl bromide (1.2 equiv) to the mixture.

-

Stir the reaction mixture at the specified temperature and for the designated time (see Table 2).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Vilsmeier-Haack Formylation of an N-Substituted Pyrrole

This protocol is a general procedure for the formylation of electron-rich aromatic compounds and can be applied to N-substituted pyrroles.[3]

Materials:

-

N-substituted pyrrole

-

(Chloromethylene)dimethyliminium chloride (Vilsmeier reagent) or POCl₃ and DMF

-

Sodium acetate

-

Diethyl ether

-

Water

Procedure:

-

Dissolve the N-substituted pyrrole (1 equiv) in DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Vilsmeier reagent (1.5 equiv) or a pre-formed mixture of POCl₃ and DMF.

-

Allow the reaction mixture to stir at room temperature for several hours (e.g., 6.5 h).

-

Cool the mixture back to 0 °C and cautiously add a solution of sodium acetate (5.6 equiv) in water.

-

Stir for an additional 10 minutes at 0 °C.

-

Dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting N-substituted pyrrole-2-carbaldehyde by silica gel column chromatography.

Mandatory Visualizations

Synthetic Workflows

References

- 1. N-Substituted Pyrrole Derivatives as Novel Human Immunodeficiency Virus Type 1 Entry Inhibitors That Interfere with the gp41 Six-Helix Bundle Formation and Block Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

Reactivity of the aldehyde group on a 1-substituted pyrrole ring

An In-depth Technical Guide to the Reactivity of the Aldehyde Group on a 1-Substituted Pyrrole Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde functional group attached to a 1-substituted pyrrole ring. Pyrrole aldehydes are crucial intermediates and structural motifs in a vast array of natural products, pharmaceuticals, and materials.[1][2] Understanding the influence of the 1-substituent on the aldehyde's reactivity is paramount for the rational design and synthesis of novel chemical entities. This document details key transformations, presents quantitative data from the literature, provides representative experimental protocols, and illustrates the underlying chemical principles.

Electronic Properties and Substituent Effects

The reactivity of an aldehyde on a pyrrole ring is intrinsically linked to the electronic nature of the pyrrole heterocycle. The nitrogen atom's lone pair of electrons is delocalized throughout the five-membered ring, creating an electron-rich aromatic system.[3] When a carbonyl group is attached, a resonance interaction occurs, which can be modulated by the substituent at the N-1 position.

An electron-donating group (EDG) at the N-1 position increases the electron density of the ring, which in turn enhances the electron-donating character of the pyrrole ring towards the aldehyde. This makes the carbonyl carbon less electrophilic. Conversely, an electron-withdrawing group (EWG) at N-1 decreases the ring's electron density, making the carbonyl carbon more susceptible to nucleophilic attack.[4][5] These electronic effects are a critical consideration in planning synthetic routes.

Key Transformations of the Aldehyde Group

The aldehyde on a 1-substituted pyrrole ring undergoes a variety of characteristic reactions, including condensation, oxidation, and reduction.

Condensation Reactions

The Wittig reaction is a powerful method for converting aldehydes into alkenes with a high degree of control over the double bond's position.[6] 1-substituted pyrrole-2-carboxaldehydes react with phosphorus ylides (Wittig reagents) to form the corresponding vinyl-substituted pyrroles.[7][8] The stereoselectivity of the reaction (E/Z isomerism) depends on the stability of the ylide used.[9] Non-stabilized ylides typically favor the (Z)-alkene, while stabilized ylides yield the (E)-alkene.[9]

References

- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Wittig Reaction [organic-chemistry.org]

1H NMR and 13C NMR spectral analysis of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation of organic molecules. The document outlines predicted spectral data, experimental protocols for data acquisition, and visual representations of molecular structure and analytical workflows.

Predicted Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced relative to tetramethylsilane (TMS). Coupling constants (J) are given in Hertz (Hz). These predictions are based on known spectral data for pyrrole-2-carbaldehyde, N-alkylated pyrroles, and sec-butyl moieties.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.55 | s | - | H-6 (CHO) |

| ~7.10 | dd | J = 4.0, 1.5 Hz | H-5 |

| ~6.95 | dd | J = 2.5, 1.5 Hz | H-3 |

| ~6.25 | t | J = 4.0, 2.5 Hz | H-4 |

| ~4.50 | sextet | J = 6.8 Hz | H-1' |

| ~1.80 | m | - | H-2' |

| ~1.55 | d | J = 6.8 Hz | H-1'' |

| ~0.85 | t | J = 7.4 Hz | H-3' |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~180.0 | C-6 (CHO) |

| ~132.0 | C-2 |

| ~125.0 | C-5 |

| ~122.0 | C-3 |

| ~110.0 | C-4 |

| ~58.0 | C-1' |

| ~29.0 | C-2' |

| ~20.0 | C-1'' |

| ~11.0 | C-3' |

Experimental Protocols

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

2.1. Sample Preparation

A standard protocol for preparing a sample for ¹H and ¹³C NMR analysis is as follows:

-

Sample Weighing: Accurately weigh between 5-20 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[1]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common choice for nonpolar organic molecules like the target compound.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[1][2] Gentle vortexing or sonication can aid in complete dissolution.[1]

-

Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[1] The liquid level should be between 4.0 to 5.0 cm from the bottom of the tube.[1]

-

Cleaning and Capping: Thoroughly wipe the outside of the NMR tube with a lint-free tissue and a solvent like ethanol to remove any residues.[1] Securely cap the tube to prevent solvent evaporation.[1]

2.2. NMR Data Acquisition

The following steps are typically performed on an NMR spectrometer (e.g., 400 or 500 MHz):

-

Instrument Setup: Insert the sample into the spectrometer's magnet.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure magnetic field stability during the experiment.[3]

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting the current in the shim coils to obtain sharp, symmetrical peaks.[3]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal reception.[1]

-

Parameter Setup and Acquisition:

-

¹H NMR: A standard one-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans (typically 8 to 16 for a sample of this concentration).

-

¹³C NMR: A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon. A greater number of scans is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform (FT). Processing steps include phasing, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure, proton coupling network, and a general experimental workflow for NMR analysis.

Figure 1: Chemical structure of this compound.

Figure 2: Predicted ¹H-¹H spin-spin coupling network.

Figure 3: General experimental workflow for NMR analysis.

References

Solubility Profile of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde in Organic Solvents: A Technical Guide

Disclaimer: This document provides a projected solubility profile for 1-sec-Butyl-1H-pyrrole-2-carbaldehyde based on its chemical structure and established principles of organic chemistry. As of the date of publication, specific, experimentally-derived quantitative solubility data for this compound in a range of organic solvents is not widely available in published literature. The data presented herein is illustrative and intended to guide researchers. Experimental verification is strongly recommended.

Introduction

This compound is a heterocyclic aromatic aldehyde. Its structure, which features a polar carbaldehyde group, a moderately polar pyrrole ring, and a nonpolar sec-butyl group, suggests a nuanced solubility profile. Understanding this profile is critical for a variety of applications in pharmaceutical development and synthetic chemistry, including reaction optimization, purification, formulation, and analytical method development.

This guide outlines the theoretical solubility characteristics of the title compound, provides a standardized experimental protocol for accurate solubility determination, and presents a logical framework for solvent selection.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The dual polar and nonpolar characteristics of this compound predict solubility across a spectrum of organic solvents.

-

High Solubility is anticipated in solvents of intermediate polarity, such as chlorinated solvents (e.g., Dichloromethane) and esters (e.g., Ethyl Acetate), which can effectively solvate both the hydrocarbon and the polar functionalities of the molecule.

-

Moderate to Good Solubility is expected in polar aprotic solvents (e.g., Acetone, Acetonitrile) and aromatic hydrocarbons (e.g., Toluene).

-

Lower Solubility is predicted in highly nonpolar aliphatic solvents (e.g., Hexane) and highly polar protic solvents (e.g., Methanol, Water), where the solute-solvent interactions are less favorable compared to the solvent's self-association.

The following table summarizes the projected quantitative solubility at ambient temperature.

Table 1: Projected Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Polarity (Reichardt's Dye) | Predicted Solubility at 25°C (g/L) | Predicted Classification |

| n-Hexane | 31.0 | < 10 | Sparingly Soluble |

| Toluene | 33.9 | 150 - 300 | Soluble |

| Dichloromethane | 40.7 | > 500 | Very Soluble |

| Ethyl Acetate | 44.0 | > 500 | Very Soluble |

| Acetone | 42.2 | 300 - 500 | Freely Soluble |

| Isopropanol | 48.4 | 50 - 100 | Soluble |

| Acetonitrile | 45.6 | 200 - 400 | Freely Soluble |

| Methanol | 55.4 | 30 - 60 | Sparingly Soluble |

| Water | 63.1 | < 1 | Insoluble |

Experimental Protocol: Equilibrium Shake-Flask Method

To obtain definitive solubility data, the equilibrium shake-flask method is considered the gold standard and is highly recommended.[1][2] This method measures the concentration of a solute in a saturated solution after a state of equilibrium has been reached.[1]

3.1 Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Glass vials (e.g., 4 mL) with screw caps and PTFE septa

-

Thermostatted orbital shaker

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.

3.2 Procedure

-

Preparation: Add an excess amount of solid this compound to a tared glass vial. The amount should be sufficient to ensure a saturated solution with visible excess solid after equilibration.[1]

-

Solvent Addition: Add a precisely known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatted orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[3][4] The agitation ensures maximum contact between the solute and solvent.

-

Phase Separation: After equilibration, allow the vials to rest for a short period (e.g., 30 minutes) within the thermostat to let undissolved solids settle.[1]

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high concentration measurements.

-

Dilution: Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of the compound.

-

Calculation: Calculate the solubility in grams per liter (g/L) or other desired units based on the measured concentration and the dilution factor.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps of the recommended Shake-Flask method for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Solvent Selection Rationale

The choice of solvent for a process like purification or formulation is guided by the compound's solubility. This diagram shows the logical relationship between the structural features of the compound and the predicted solubility outcomes.

Caption: Rationale for solvent selection based on molecular polarity.

Conclusion

The solubility of this compound is dictated by its balanced chemical structure. It is predicted to be highly soluble in solvents of intermediate polarity like dichloromethane and ethyl acetate, with lower solubility in the extremes of polar protic and nonpolar aliphatic solvents. For drug development and process chemistry, this profile suggests that solvent systems for crystallization, chromatography, and formulation should be centered around moderately polar solvents. The protocols and logical frameworks provided in this guide serve as a robust starting point for experimental work, enabling researchers to efficiently determine precise solubility data tailored to their specific applications.

References

Methodological & Application

Synthesis and Applications of Schiff Bases Derived from 1-sec-Butyl-1H-pyrrole-2-carbaldehyde: A Detailed Guide for Researchers

Introduction

Schiff bases derived from heterocyclic aldehydes are a versatile class of compounds with significant interest in medicinal chemistry and materials science. Their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties, makes them attractive scaffolds for drug discovery.[1][2] Furthermore, their coordination properties have led to applications as corrosion inhibitors and in the development of novel luminescent materials. This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases from 1-sec-Butyl-1H-pyrrole-2-carbaldehyde, a derivative expected to offer unique physicochemical properties due to the presence of the sec-butyl group.

While specific literature on Schiff bases from this compound is not yet prevalent, the synthetic routes and applications of Schiff bases derived from the parent compound, pyrrole-2-carbaldehyde, are well-established.[3][4] The protocols and applications outlined below are based on these established methods, providing a strong foundation for the exploration of this novel class of compounds.

General Synthesis Workflow

The synthesis of Schiff bases from this compound follows a classical condensation reaction with a primary amine. The general workflow is depicted below.

Caption: General workflow for the synthesis of Schiff bases from this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of Schiff bases from pyrrole-2-carbaldehyde and can be applied to its 1-sec-butyl derivative.

Protocol 1: General Synthesis of Schiff Bases

This protocol describes a general method for the condensation of this compound with a primary amine.

Materials:

-

This compound

-

Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)

-

Ethanol or Methanol

-

Glacial Acetic Acid (optional, as catalyst)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

To this solution, add the primary amine (1 equivalent).

-

A few drops of glacial acetic acid can be added as a catalyst to facilitate the reaction.[5]

-

The reaction mixture is then stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the amine.[6][7] Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated Schiff base product is collected by vacuum filtration.[5] If no precipitate forms, the solvent volume can be reduced under vacuum, and the solution can be cooled in an ice bath to induce crystallization.

-

The collected solid is washed with a small amount of cold solvent to remove any unreacted starting materials.

-

The product is then dried in a desiccator or a vacuum oven.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Protocol 2: Synthesis of Metal Complexes of Schiff Bases

Schiff bases derived from pyrrole-2-carbaldehyde are excellent ligands for the formation of metal complexes with a range of biological and material applications.[3][8]

Materials:

-

Synthesized Schiff base ligand

-

Metal salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂)

-

Ethanol or Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

Dissolve the synthesized Schiff base (2 equivalents) in hot ethanol or methanol in a round-bottom flask.

-

In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

-

Slowly add the metal salt solution to the Schiff base solution with constant stirring.

-

The resulting mixture is then refluxed for several hours.[6]

-

The formation of a colored precipitate indicates the formation of the metal complex.

-

After cooling to room temperature, the metal complex is collected by vacuum filtration, washed with the solvent, and dried.

Applications and Quantitative Data

The introduction of a sec-butyl group on the pyrrole ring is anticipated to enhance the lipophilicity and potentially the biological activity of the resulting Schiff bases. The following table summarizes potential applications and the type of quantitative data that should be collected, based on studies of analogous compounds.

| Application Area | Key Experiments | Quantitative Data to Collect |

| Antimicrobial Activity | Disc diffusion assay, Minimum Inhibitory Concentration (MIC) determination.[9] | Zone of inhibition (mm), MIC values (µg/mL). |

| Antioxidant Activity | DPPH radical scavenging assay, ABTS radical scavenging assay.[4] | IC50 values (µg/mL). |

| Anticancer Activity | MTT assay against various cancer cell lines.[6] | IC50 values (µM). |

| Corrosion Inhibition | Weight loss method, electrochemical impedance spectroscopy (EIS). | Inhibition efficiency (%), corrosion rate. |

| Luminescent Properties | UV-Vis absorption and fluorescence emission spectroscopy.[10] | Absorption maxima (λ_abs), Emission maxima (λ_em), Quantum yield (Φ). |

Potential Signaling Pathway in Anticancer Applications

While the specific mechanism of action for these novel Schiff bases would require detailed investigation, related compounds have been shown to induce apoptosis in cancer cells. A potential signaling pathway is illustrated below.

Caption: A potential signaling pathway for the induction of apoptosis by Schiff base derivatives.

Characterization Data

The synthesized Schiff bases and their metal complexes should be thoroughly characterized using various spectroscopic techniques. The expected characteristic spectral data are summarized below.

| Technique | Key Observables for Schiff Base | Key Observables for Metal Complex |

| FT-IR (cm⁻¹) | Appearance of a strong C=N (azomethine) stretching band around 1600-1650 cm⁻¹. Disappearance of C=O and N-H (from amine) stretching bands of the starting materials. | Shift in the C=N stretching frequency upon coordination. Appearance of new bands corresponding to Metal-Nitrogen (M-N) and Metal-Oxygen (M-O) bonds in the low-frequency region. |

| ¹H NMR (ppm) | A characteristic singlet for the azomethine proton (-CH=N-) in the range of 8-9 ppm. Signals corresponding to the aromatic and sec-butyl protons. | Broadening or shifting of the ligand protons' signals upon coordination to a paramagnetic metal ion. |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base. | Molecular ion peak corresponding to the metal complex, showing the characteristic isotopic pattern of the metal. |

The synthesis of Schiff bases from this compound represents a promising avenue for the development of novel compounds with significant potential in drug discovery and materials science. The protocols and application notes provided herein, derived from well-established literature on related compounds, offer a comprehensive guide for researchers to synthesize, characterize, and evaluate these new chemical entities. The enhanced lipophilicity imparted by the sec-butyl group may lead to improved biological activity and unique material properties, making this an exciting area for further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]

- 3. jetir.org [jetir.org]

- 4. Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ionicviper.org [ionicviper.org]

- 6. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 7. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectroscopic characterization and biological activity of Zn(II), Cd(II), Sn(II) and Pb(II) complexes with Schiff base derived from pyrrole-2-carboxaldehyde and 2-amino phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rjlbpcs.com [rjlbpcs.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a generalized protocol for the Vilsmeier-Haack reaction using 1-sec-Butyl-1H-pyrrole-2-carbaldehyde as a substrate. The information is intended for experienced synthetic chemists in a research and development environment.

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction typically employs a phosphoryl chloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent.[4] This reagent then attacks the electron-rich ring to introduce a formyl (-CHO) group.[1][2]

Pyrroles are particularly reactive substrates for the Vilsmeier-Haack reaction, with formylation typically occurring at the C2 position due to the electron-donating nature of the ring nitrogen.[1][5] However, in the case of this compound, the C2 position is already functionalized with a carbaldehyde group. This existing electron-withdrawing group deactivates the adjacent C3 position towards further electrophilic substitution. Consequently, the Vilsmeier-Haack reaction is anticipated to proceed at the next most activated and sterically accessible position, which is the C5 position, to yield 1-sec-Butyl-1H-pyrrole-2,5-dicarbaldehyde. Pyrrole-2,5-dicarbaldehydes are valuable synthetic intermediates for the preparation of porphyrins, conjugated polymers, and various heterocyclic compounds with potential applications in medicinal chemistry and materials science.[6]

Proposed Reaction Scheme

The anticipated Vilsmeier-Haack formylation of this compound is depicted below, showing the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the pyrrole ring at the C5 position.

Caption: Proposed reaction pathway for the formylation of this compound.

Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (mmol) |

| This compound | (Not available) | 165.23 | 1.65 g | 10.0 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |

| Phosphoryl chloride (POCl₃) | 10025-87-3 | 153.33 | 1.1 mL | 12.0 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 30 mL | - |

| Saturated Sodium Bicarbonate Solution (aq.) | 144-55-8 | 84.01 | 50 mL | - |

| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | 58.44 | 30 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 5 g | - |

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (10.0 mmol) in anhydrous DMF (10 mL) and anhydrous DCM (20 mL).

-

Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. To the stirred solution, add phosphoryl chloride (12.0 mmol) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice (100 g).

-

Hydrolysis: Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

-

Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-sec-Butyl-1H-pyrrole-2,5-dicarbaldehyde.

Expected Results:

| Parameter | Expected Outcome |

| Yield | 60-80% (This is a hypothetical range and will depend on optimization) |

| Physical Appearance | Pale yellow solid or oil |

| Purity (by NMR/LC-MS) | >95% after purification |

| Spectroscopic Data | Consistent with the structure of 1-sec-Butyl-1H-pyrrole-2,5-dicarbaldehyde |

Visualized Workflows and Mechanisms

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for the Vilsmeier-Haack reaction.

Vilsmeier-Haack Reaction Mechanism:

Caption: Generalized mechanism of the Vilsmeier-Haack reaction.

Applications in Drug Development

Pyrrole-containing compounds are prevalent in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The pyrrole-2,5-dicarbaldehyde scaffold, which is the expected product of this reaction, can serve as a versatile precursor for more complex molecules.

Potential Therapeutic Applications:

-

Anticancer Agents: The dicarbaldehyde functionality allows for the synthesis of Schiff bases and other heterocyclic systems that can be evaluated for their cytotoxic activity against various cancer cell lines.

-

Antimicrobial Agents: Pyrrole derivatives have been investigated for their antibacterial and antifungal properties. The dicarbaldehyde can be used to synthesize novel compounds for antimicrobial screening.

-

Enzyme Inhibitors: The pyrrole scaffold can be elaborated to design specific inhibitors for enzymes implicated in disease pathways. For instance, they can be used as building blocks for kinase inhibitors or protease inhibitors.

Hypothetical Signaling Pathway Involvement:

The diagram below illustrates a hypothetical scenario where a drug derived from a pyrrole dicarbaldehyde could act as a kinase inhibitor, a common mechanism of action for many modern therapeutics.

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrrole-derived drug.

Disclaimer: This document provides a theoretical framework and a generalized protocol. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all necessary safety precautions. The specific reactivity and yields for this compound have not been empirically determined and will require experimental validation.

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 6. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Paal-Knorr Synthesis of N-sec-Butyl Pyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry, providing a straightforward and efficient method for the synthesis of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2] This method is particularly valuable for producing N-substituted pyrroles, which are significant structural motifs in a vast array of natural products, pharmaceuticals, and advanced materials.[2] Pyrrole derivatives are known to exhibit a wide range of biological activities, making them attractive targets in drug discovery and development.

These application notes provide a detailed overview and experimental protocols for the synthesis of N-sec-butyl pyrrole derivatives via the Paal-Knorr reaction. The protocols are designed to be adaptable for various research and development applications, with a focus on providing clear, actionable guidance for laboratory synthesis.

Reaction Principle and Mechanism

The Paal-Knorr synthesis of pyrroles involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as sec-butylamine, typically in the presence of an acid catalyst or under thermal conditions.[1][3] The reaction proceeds through the formation of a hemiaminal intermediate, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1] The choice of catalyst and reaction conditions can be tailored to optimize yield and reaction time.[2]

Signaling Pathway Diagram: Paal-Knorr Synthesis Mechanism

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Applications in Drug Development

N-substituted pyrrole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a sec-butyl group on the pyrrole nitrogen can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This makes the Paal-Knorr synthesis a valuable tool for generating novel molecular entities for drug discovery programs, including the development of anti-inflammatory, antimicrobial, and anticancer agents.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-sec-butyl-2,5-dimethylpyrrole from 2,5-hexanedione and sec-butylamine. These protocols are based on established Paal-Knorr procedures for N-alkyl pyrroles and can be adapted for other 1,4-dicarbonyl compounds.

Protocol 1: Solvent-Free Synthesis

This protocol is an environmentally friendly approach that avoids the use of organic solvents.[1]

Materials:

-

2,5-Hexanedione (1.0 eq)

-

sec-Butylamine (1.0-1.2 eq)

-

Optional: Acid catalyst (e.g., p-toluenesulfonic acid, 5-10 mol%)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser (optional, depending on reaction scale and temperature)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a clean, dry round-bottom flask, add 2,5-hexanedione (1.0 eq) and sec-butylamine (1.0-1.2 eq).

-

If using a catalyst, add it to the flask.

-

Stir the mixture at room temperature or heat to 60-80 °C. The reaction is typically exothermic.